![molecular formula C17H20N2O3S2 B2791330 4-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 941891-30-1](/img/structure/B2791330.png)
4-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB), an enzyme involved in DNA replication .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, have been synthesized and tested as DNA gyrase inhibitors . The synthesis of these compounds often involves computer-aided structure-based optimization .Scientific Research Applications
Kinase Inhibition
This compound has been studied for its potential as a dual kinase inhibitor , particularly targeting Casein kinase 2 (CK2) and Glycogen synthase kinase-3beta (GSK3β) . These kinases are involved in the phosphorylation of the tumor suppressor protein PTEN, leading to its deactivation. By inhibiting both kinases, the compound could prevent PTEN deactivation more efficiently, offering a therapeutic strategy against certain cancers.
Antimicrobial Properties
The structural analogs of this compound have shown promise as inhibitors of bacterial DNA gyrase B (GyrB), which is essential for bacterial DNA replication . This suggests that the compound could be developed into a new class of antibiotics to combat bacterial infections, especially those resistant to current treatments.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-ethylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-24(21,22)13-7-5-12(6-8-13)16(20)19-17-18-14-9-4-11(2)10-15(14)23-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMHUQJNVRVVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide |
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